molecular formula C20H20N2O3 B5810306 (2E)-3-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile

(2E)-3-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile

Cat. No.: B5810306
M. Wt: 336.4 g/mol
InChI Key: XIWUDWSAZWEUJH-MFOYZWKCSA-N
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Description

The compound (2E)-3-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile is an organic molecule characterized by its complex structure, which includes methoxy, methyl, propan-2-yl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile typically involves a multi-step process:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-2-methyl-5-(propan-2-yl)benzaldehyde and 3-nitrobenzyl cyanide.

    Condensation Reaction: The key step involves a condensation reaction between the aldehyde and the nitrile in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the enone intermediate.

    Isomerization: The enone intermediate undergoes isomerization to yield the (2E)-isomer of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under conditions such as catalytic hydrogenation.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or Raney nickel.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of Lewis acids.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes due to its unique structural features.

Medicine

    Drug Development:

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (2E)-3-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the nitro and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile: Similar structure but with a different position of the nitro group.

    (2E)-3-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]-2-(3-aminophenyl)prop-2-enenitrile: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The unique combination of functional groups in (2E)-3-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(E)-3-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-2-(3-nitrophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-13(2)19-11-16(14(3)8-20(19)25-4)9-17(12-21)15-6-5-7-18(10-15)22(23)24/h5-11,13H,1-4H3/b17-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWUDWSAZWEUJH-MFOYZWKCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C=C(C#N)C2=CC(=CC=C2)[N+](=O)[O-])C(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1/C=C(/C#N)\C2=CC(=CC=C2)[N+](=O)[O-])C(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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